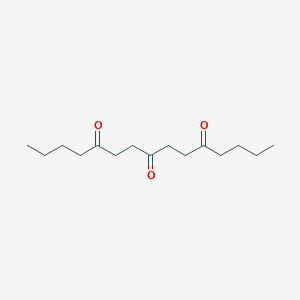
Pentadecane-5,8,11-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane-5,8,11-trione is a chemical compound with a unique structure characterized by three ketone groups positioned at the 5th, 8th, and 11th carbon atoms of a pentadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecane-5,8,11-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For instance, the condensation of 4-ketopimelic acid with paraformaldehyde at 80°C in the presence of sulfuric acid and Amberlyst-H+ as catalysts yields the desired compound . The reaction conditions are typically neat, and the product is obtained in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock and efficient catalytic systems to ensure high yield and purity. The scalability of the synthetic route mentioned above makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
Pentadecane-5,8,11-trione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols.
Scientific Research Applications
Pentadecane-5,8,11-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of phase change materials for thermal energy storage.
Mechanism of Action
The mechanism of action of Pentadecane-5,8,11-trione involves its interaction with specific molecular targets and pathways. The ketone groups in the compound can interact with various enzymes and proteins, leading to modulation of their activities. For instance, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: A structurally similar compound with three ketone groups positioned differently.
Pentadecane: A hydrocarbon with a similar carbon chain length but without the ketone groups.
Uniqueness
Pentadecane-5,8,11-trione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62619-51-6 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
pentadecane-5,8,11-trione |
InChI |
InChI=1S/C15H26O3/c1-3-5-7-13(16)9-11-15(18)12-10-14(17)8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
JPTIUBVUJTUXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCC(=O)CCC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















